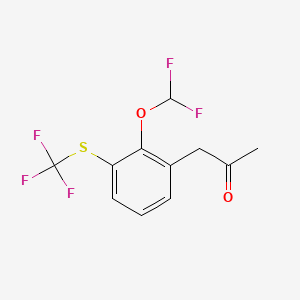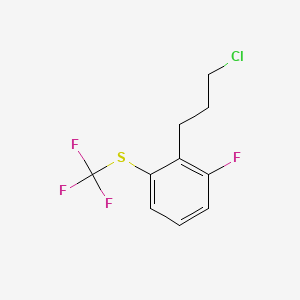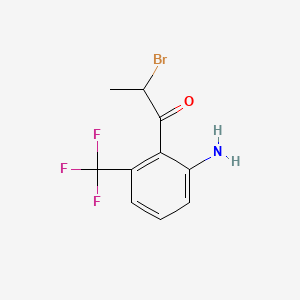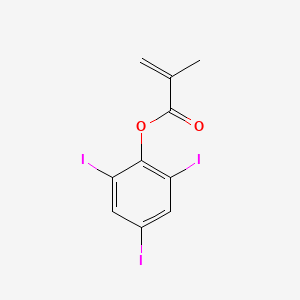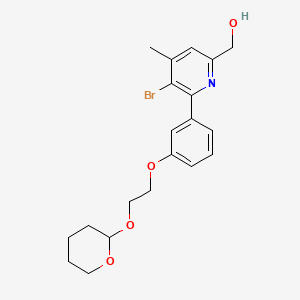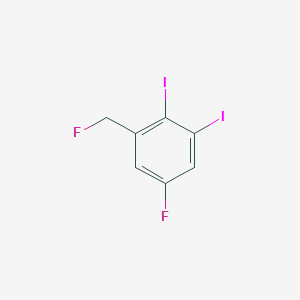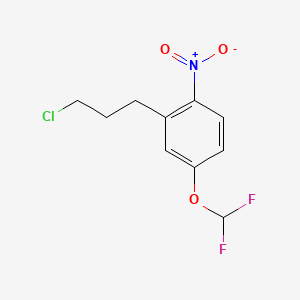
6,8-dichloro-N-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride is a chemical compound with the molecular formula C10H12Cl3NO It is known for its unique structure, which includes a chroman ring substituted with chlorine atoms and a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride typically involves the following steps:
Formation of the Chroman Ring: The chroman ring is synthesized through a cyclization reaction involving appropriate precursors.
Chlorination: The chroman ring is then chlorinated at the 6 and 8 positions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Methylamine Group: The chlorinated chroman is reacted with methylamine under controlled conditions to introduce the methylamine group.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the chroman ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman oxides, while substitution reactions can produce a variety of substituted chroman derivatives.
Wissenschaftliche Forschungsanwendungen
(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6,8-Dichloro-chroman-3-yl)-ethylamine hydrochloride: Similar structure but with an ethylamine group instead of a methylamine group.
(6,8-Dichloro-chroman-3-yl)-propylamine hydrochloride: Contains a propylamine group.
(6,8-Dichloro-chroman-3-yl)-butylamine hydrochloride: Features a butylamine group.
Uniqueness
(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride is unique due to its specific substitution pattern and the presence of the methylamine group, which can influence its reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C10H12Cl3NO |
|---|---|
Molekulargewicht |
268.6 g/mol |
IUPAC-Name |
6,8-dichloro-N-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride |
InChI |
InChI=1S/C10H11Cl2NO.ClH/c1-13-8-3-6-2-7(11)4-9(12)10(6)14-5-8;/h2,4,8,13H,3,5H2,1H3;1H |
InChI-Schlüssel |
YROCXPHCUCWVSA-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CC2=C(C(=CC(=C2)Cl)Cl)OC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




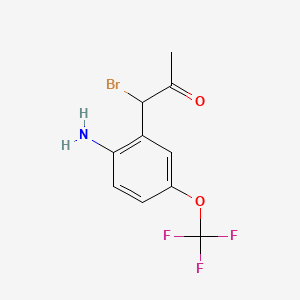
![N-benzyl-N-naphthalen-2-yl-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14063726.png)

